molecular formula C8H8ClN3O B14897230 (S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one

(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one

Cat. No.: B14897230
M. Wt: 197.62 g/mol
InChI Key: HGBDGFXWZDTFEB-BYPYZUCNSA-N
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Description

(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro and methyl group attached to a dihydropyrido[2,3-d]pyrimidinone core. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one: Lacks the (S)-configuration, which may affect its biological activity and interactions.

    5-Methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one: Lacks the chloro group, potentially altering its reactivity and applications.

    4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one: Lacks the methyl group, which may influence its chemical properties and uses.

Uniqueness

The uniqueness of (S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

(5S)-4-chloro-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H8ClN3O/c1-4-2-5(13)12-8-6(4)7(9)10-3-11-8/h3-4H,2H2,1H3,(H,10,11,12,13)/t4-/m0/s1

InChI Key

HGBDGFXWZDTFEB-BYPYZUCNSA-N

Isomeric SMILES

C[C@H]1CC(=O)NC2=C1C(=NC=N2)Cl

Canonical SMILES

CC1CC(=O)NC2=C1C(=NC=N2)Cl

Origin of Product

United States

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